molecular formula C3H4O2 B013848 beta-Propiolactone CAS No. 57-57-8

beta-Propiolactone

Cat. No. B013848
Key on ui cas rn: 57-57-8
M. Wt: 72.06 g/mol
InChI Key: VEZXCJBBBCKRPI-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

To a suspension of piperidin-4-ol (364 mg, 3.6 mmol) in DCE (30 mL) was added oxetanone (216 mg, 3.0 mmol). After 2 hours, sodium triacetoxyborohydride (1.02 g, 4.8 mmol) was added in one portion. After 20 hours at ambient temperature, the reaction mixture was loaded directly onto a 20 g SCX-2 cartridge which was washed with methanol, then 2N ammonia in methanol. Concentration of the combined basic fractions in-vacuo followed by flash chromatography of the resultant residue (silica, 10 g column, Si-SPE, 0-10% methanol in dichloromethane) afforded the title compound as a colourless oil (285 mg, 52%). 1H NMR (300 MHz, CDCl3): 4.64-4.63 (m, 4H), 3.77-3.77 (m, 1H), 3.49-3.47 (m, 1H), 2.65-2.55 (m, 2H), 2.04 (t, J=10.5 Hz, 2H), 1.94-1.93 (m, 2H), 1.62-1.61 (m, 2H), 1.47 (d, J=4.5 Hz, 1H).
Quantity
364 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.[O:8]1[CH2:11][CH2:10][C:9]1=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[O:8]1[CH2:11][CH:10]([N:1]2[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]2)[CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
364 mg
Type
reactant
Smiles
N1CCC(CC1)O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
216 mg
Type
reactant
Smiles
O1C(CC1)=O
Step Three
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 20 hours at ambient temperature
Duration
20 h
WASH
Type
WASH
Details
was washed with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CC(C1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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